Potassium triiodide
Description
Structure
2D Structure
Properties
CAS No. |
12298-68-9 |
|---|---|
Molecular Formula |
I3K |
Molecular Weight |
419.8117 g/mol |
IUPAC Name |
potassium;molecular iodine;iodide |
InChI |
InChI=1S/I2.HI.K/c1-2;;/h;1H;/q;;+1/p-1 |
InChI Key |
XUEKKCJEQVGHQZ-UHFFFAOYSA-M |
SMILES |
[K+].I[I-]I |
Canonical SMILES |
[K+].[I-].II |
Other CAS No. |
12298-68-9 7790-42-3 |
Synonyms |
Lugol's iodine Lugol's solution potassium triiodide |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Potassium Triiodide and Triiodide Containing Systems
Traditional Synthetic Pathways and Associated Challenges
The conventional approach to synthesizing potassium triiodide is a straightforward method that has been used for many years. However, it presents distinct challenges, particularly concerning the handling of precursors and scalability.
Reaction of Potassium Iodide with Elemental Iodine
The traditional synthesis of this compound is achieved through the direct reaction of potassium iodide (KI) and elemental iodine (I₂). quora.com In this process, elemental iodine, which has poor solubility in water, is dissolved in an aqueous solution of potassium iodide. quora.comwikipedia.org The iodide ion (I⁻) from potassium iodide acts as a Lewis base, reacting with the Lewis acid iodine (I₂) to form the triiodide ion (I₃⁻). wikipedia.org
The resulting chemical equation for this equilibrium reaction is: KI (aq) + I₂ (s) ⇌ KI₃ (aq)
This reaction leads to the formation of a dark brown solution containing the this compound salt, which is highly soluble in water. quora.comwikipedia.org This increased solubility is a key reason for using this method to introduce iodine into aqueous solutions for applications such as titrations and disinfection. wikipedia.org
Limitations in Scalability and Handling of Precursors in Traditional Synthesis
Despite the simplicity of the reaction, the traditional synthetic pathway has significant limitations. The primary precursor, crystalline elemental iodine, poses considerable handling and storage challenges. mdpi.comresearchgate.net Elemental iodine is volatile and readily sublimes at room temperature, creating hazardous vapor. mdpi.comresearchgate.net This vaporizability complicates its storage and accurate measurement for large-scale production.
Furthermore, the low solubility of iodine in water requires the use of excess potassium iodide to facilitate its dissolution, which can impact the cost-effectiveness of the process. mdpi.comresearchgate.net These factors—specifically the difficulty in handling and storing a volatile solid precursor—create obstacles for the safe and efficient scaling of this compound production. mdpi.com The conventional method can also involve high-temperature processing, which adds to the complexity and cost of large-scale synthesis. mdpi.com
Novel Synthetic Approaches and Innovations
To overcome the challenges of the traditional method, novel synthetic approaches have been developed. These innovative techniques focus on generating the triiodide ion in situ through chemical radical reactions, thereby avoiding the direct use of problematic crystalline iodine.
Chemical Radical Reactions for Triiodide Ion Generation
A modern approach to triiodide ion synthesis involves the use of chemical radical reactions. mdpi.comresearchgate.net This method generates iodine and triiodide ions in an aqueous solution without the need for solid iodine as a starting material. mdpi.comresearchgate.net A key example is the reaction between potassium iodide and peracetic acid (PAA). mdpi.com This process offers a safer and more easily scalable alternative for producing triiodide ions for various applications, including the preparation of functional materials like triiodide-containing resins. mdpi.comresearchgate.net
Utilizing Peracetic Acid for In Situ Iodine and Triiodide Formation
The reaction between a commercially available solution of peracetic acid (PAA) and a potassium iodide (KI) solution results in the formation of both iodine (I₂) and triiodide ions (I₃⁻). mdpi.com In this reaction, the peracetate ion (CH₃COOO⁻) acts as an oxidizing agent, reacting with the iodide ions (I⁻) from KI. mdpi.com This oxidation leads to the in situ generation of elemental iodine, which immediately reacts with excess iodide ions present in the solution to form triiodide ions. mdpi.com
The table below illustrates the typical changes in the concentration of iodine species over time following the reaction of a 10 mM KI solution with PAA. mdpi.comresearchgate.net
| Time (minutes) | I⁻ Concentration (mM) | I₂ Concentration (mM) | I₃⁻ Concentration (mM) |
| 0 | 10.00 | 0.00 | 0.00 |
| 5 | ~8.50 | ~0.50 | ~0.45 |
| 15 | ~7.00 | ~0.90 | ~0.70 |
| 30 | ~5.50 | ~1.20 | ~0.95 |
| 60 | ~4.00 | ~1.40 | ~1.10 |
Note: The data presented are representative values derived from experimental findings to illustrate the reaction dynamics. mdpi.comresearchgate.net
This method is advantageous as it uses liquid precursors, simplifies the production process, and enhances safety by eliminating the need to handle volatile solid iodine. mdpi.com
Integration with Anion-Exchange Resins for Triiodide Resin Preparation
The triiodide ions generated in situ via the PAA and KI reaction can be efficiently integrated with strong basic anion-exchange resins to create triiodide resins (TR). mdpi.comresearchgate.net These resins are valuable for applications such as water disinfection. mdpi.com Polyiodide ions, including triiodide, exhibit a very high affinity for the quaternary ammonium (B1175870) functional groups present in these types of resins. nih.gov
The preparation process involves adding the anion-exchange resin directly to the solution after the triiodide ions have been formed. mdpi.com The negatively charged triiodide ions are then captured by the positively charged resin, resulting in a stable, solid-phase material. This simplified synthesis method, conducted under ambient conditions, enhances the feasibility of on-site TR production. mdpi.com
The table below summarizes the loading efficiency of a strong basic anion-exchange resin with triiodide ions produced from a KI solution oxidized by PAA. mdpi.com
| Initial KI Concentration | Theoretical Max. Resin Capacity (mM) | Achieved Loading Capacity (%) |
| 100 mM | 39 | 84.6 |
Note: The data is based on research findings demonstrating the high loading efficiency of triiodide onto the resin. mdpi.com
This integrated approach is cost-effective, scalable, and avoids the repeated washing steps and high-temperature processing associated with traditional methods of preparing such resins. mdpi.com
Crystallization Techniques for Pure this compound Salts
The isolation of pure, solid this compound (KI₃) from solution requires careful control of crystallization conditions to manage the equilibrium nature of the triiodide ion. The primary challenge stems from the fact that the triiodide ion exists in equilibrium with iodide and elemental iodine (I₂ + I⁻ ⇌ I₃⁻). quora.comreddit.com If conditions are not optimal, the solution can decompose, leading to the loss of volatile iodine through sublimation, preventing the formation of pure this compound crystals. reddit.com Key techniques focus on slowly shifting this equilibrium to favor crystallization while minimizing decomposition.
Commonly employed methods for obtaining crystalline solids from solution, such as slow cooling and solvent evaporation, can be adapted for this compound with specific considerations.
Slow Cooling: This is a standard and highly effective recrystallization method. unifr.ch The principle relies on preparing a saturated solution of this compound at an elevated temperature and then allowing it to cool gradually. As the temperature decreases, the solubility of the this compound lessens, leading to a supersaturated state from which crystals can nucleate and grow. A slow cooling rate is critical as it allows for the establishment of equilibrium between the growing crystal lattice and the solution. libretexts.org This slow, controlled process is selective for the desired compound, excluding impurities from the crystal structure and promoting the growth of larger, purer crystals. libretexts.orgyoutube.com For this compound, this process must be conducted in a closed system to prevent the loss of iodine vapor as the solution cools.
Solvent Evaporation: This technique involves the gradual removal of the solvent from a solution to increase the solute concentration, leading to saturation and subsequent crystallization. youtube.com For this compound, this method is more complex due to the volatility of iodine. reddit.com Gentle heating to evaporate the solvent can shift the formation equilibrium and drive off elemental iodine, resulting in a mixture of potassium iodide and triiodide in the final solid. reddit.com To mitigate this, evaporation can be performed at low temperatures under a vacuum or in a desiccator. quora.comunifr.ch Another approach is to ensure an inert atmosphere by flushing the headspace of the crystallization vessel with a gas like nitrogen, which removes atmospheric oxygen that could oxidize iodide ions and further complicate the equilibrium. quora.com
The table below summarizes key parameters for these crystallization techniques.
| Technique | Principle | Key Parameters & Considerations | Expected Outcome |
| Slow Cooling | Decreasing solubility with decreasing temperature to induce crystallization from a saturated solution. libretexts.org | - Prepare a saturated solution at a moderately elevated temperature.- Ensure a slow, controlled cooling rate.- Use a sealed container to prevent iodine sublimation.- Initial concentration should be near saturation at the higher temperature. | Formation of larger, higher-purity crystals. libretexts.org |
| Slow Solvent Evaporation | Gradual removal of solvent to increase solute concentration past the saturation point. youtube.com | - Perform at or below room temperature.- Use a vacuum or a desiccator to control the evaporation rate.- Conduct under an inert atmosphere (e.g., nitrogen) to prevent oxidation and iodine loss. quora.com | Formation of crystals, though purity and size depend heavily on the rate of evaporation. |
Mechanistic Insights into Triiodide Formation Reactions
The formation of the triiodide ion (I₃⁻) is a fundamental and reversible chemical reaction that involves the interaction between molecular iodine and an iodide ion. researchgate.net This process is central to the chemistry of this compound and is best described as a Lewis acid-base reaction.
The core of the mechanism is the equilibrium: I₂ + I⁻ ⇌ I₃⁻
In this reaction, the iodide ion (I⁻) acts as a Lewis base, donating a pair of electrons. The diatomic iodine molecule (I₂) functions as a Lewis acid, accepting the electron pair. This interaction leads to the formation of the linear triiodide anion. quora.com
Several factors influence the position of this equilibrium and the stability of the resulting triiodide ion.
Solvent Effects: The polarity of the solvent plays a significant role in the thermodynamics of triiodide formation. Theoretical studies using Density Functional Theory (DFT) have shown that the formation of the triiodide ion is more favored in solvents of lower polarity. researchgate.net
Concentration: As dictated by Le Châtelier's principle, a high concentration of iodide ions in the solution will shift the equilibrium to the right, favoring the formation and stabilization of the triiodide ion.
Thermodynamics: The formation of the triiodide ion is an exothermic process. The equilibrium constant (K) for the reaction in aqueous solution at 25°C has been determined to be approximately 698. researchgate.net The corresponding standard enthalpy of formation (ΔH°) is approximately -17.0 kJ·mol⁻¹. researchgate.net These values indicate a spontaneous reaction that releases heat.
Kinetic studies, such as those involving the "iodine clock reaction," provide further insight into the dynamics of reactions where triiodide is an intermediate species. bellevuecollege.edu In such systems, the rate of triiodide appearance and disappearance can be monitored, for example, by spectrophotometry, as the triiodide ion strongly absorbs light at specific wavelengths. quizlet.com
In certain media, such as ionic liquids, the transport of charge via the iodide/triiodide couple occurs through a highly efficient bond-exchange process. nih.gov This is often described as a Grotthuss-type mechanism , analogous to proton jumping in water. researchgate.netwikipedia.org Instead of a single ion diffusing through the liquid, the charge is effectively passed along a chain of molecules through a series of rapid bond-forming and bond-breaking events. nih.govqub.ac.uk This non-Stokesian charge transport contributes to the high ionic conductivity observed in these systems. nih.govqub.ac.uk
The table below summarizes key thermodynamic parameters for the aqueous formation of the triiodide ion.
| Parameter | Value | Conditions |
| Equilibrium Constant (K) | 698 ± 10 | 25°C, aqueous solution researchgate.net |
| Standard Enthalpy of Formation (ΔH°) | -17.00 ± 0.6 kJ·mol⁻¹ | 25°C, aqueous solution researchgate.net |
| Standard Entropy of Formation (ΔS°) | -0.6 ± 0.3 J·K⁻¹·mol⁻¹ | 25°C, aqueous solution researchgate.net |
| Standard Heat Capacity of Formation (ΔCp°) | -218 J·K⁻¹·mol⁻¹ | 25°C, aqueous solution researchgate.net |
Spectroscopic and Structural Elucidation of the Triiodide Anion
Advanced Spectroscopic Characterization Techniques
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary method for the detection and quantification of the triiodide ion. The characteristic color of triiodide solutions, ranging from yellow to brown depending on the concentration, is due to its strong absorption of light in the UV and visible regions of the electromagnetic spectrum. bionity.comwikipedia.org
The triiodide ion in aqueous solution exhibits two distinct and strong absorption maxima. These peaks are typically observed at approximately 288 nm and 350-353 nm. researchgate.netasianpubs.orgresearchgate.netnih.gov The exact position of these peaks can show slight variations depending on the solvent and the nature of the cation present. wikipedia.orgresearchgate.net
The intensity of these absorption bands is quantified by the molar absorptivity coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a particular wavelength. The values for the triiodide ion are generally high, indicating that UV-Vis spectrophotometry is a sensitive method for its detection. Reported molar absorptivity coefficients vary across different studies, which can be attributed to different experimental conditions and methods of determination.
For instance, some studies report ε values of approximately 3.52 x 10⁴ L mol⁻¹ cm⁻¹ at 288 nm and 2.32 x 10⁴ L mol⁻¹ cm⁻¹ at 350 nm. nih.gov Other research has found values of 2.65 x 10⁴ L mol⁻¹ cm⁻¹ at 288 nm and 1.72 x 10⁴ L mol⁻¹ cm⁻¹ at 351 nm. researchgate.netasianpubs.org A separate study determined a molar extinction coefficient of 23,209 L/(mol∙cm) at 353 nm. rsc.org Another investigation reported a value of 24,800 ± 400 M⁻¹cm⁻¹ at 352 nm. amazonaws.com
| Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
| 288 | 3.52 x 10⁴ | nih.gov |
| 350 | 2.32 x 10⁴ | nih.gov |
| 288 | 2.65 x 10⁴ | researchgate.netasianpubs.org |
| 351 | 1.72 x 10⁴ | researchgate.netasianpubs.org |
| 353 | 2.32 x 10⁴ | rsc.org |
| 352 | 2.48 x 10⁴ | amazonaws.com |
The spectral properties of the triiodide ion are influenced by the chemical environment, particularly the pH of the solution and the concentration of iodide ions (I⁻).
Studies have shown that the absorbance of triiodide ions is largely unaffected by pH in the range of 2.0 to 6.5. researchgate.netasianpubs.org However, outside of this range, the stability of the triiodide ion can be affected, which in turn influences its UV-Vis spectrum.
The concentration of iodide ions in the solution has a strong influence on the formation and stabilization of the triiodide ion. The formation of triiodide is an equilibrium reaction: I₂ + I⁻ ⇌ I₃⁻. bionity.com A high concentration of iodide ions shifts the equilibrium towards the formation of the triiodide ion, leading to an increase in its characteristic absorbance. researchgate.netasianpubs.org Conversely, at low iodide concentrations, the equilibrium shifts back towards molecular iodine (I₂) and iodide, resulting in a decrease in the triiodide absorbance. This dependence is crucial for accurate quantification of triiodide, as the iodide concentration must be carefully controlled.
Stopped-flow techniques are powerful for studying the kinetics of fast reactions in solution and can be adapted for the sensitive detection of species like the triiodide ion, even at low concentrations. herts.ac.uk This method involves the rapid mixing of reactants, followed by the abrupt stopping of the flow, allowing for the monitoring of the reaction progress over time in a fixed observation cell. herts.ac.uk
For the detection of triiodide, this technique is particularly useful in reactions where triiodide is either a product or a reactant. For instance, in the iodometric determination of certain analytes, a slow reaction can be promoted by halting the flow in a mixing coil, which minimizes dispersion of the triiodide product before it reaches the detector. mju.ac.th This allows for the accumulation of a detectable amount of triiodide, enhancing the sensitivity of the measurement. mju.ac.th Stopped-flow systems have been successfully employed for the determination of various substances through reactions involving the formation or consumption of triiodide, achieving low detection limits. researchgate.netnih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.
In the context of potassium triiodide, FT-IR spectroscopy is used to study the vibrational modes of the triiodide anion and its interactions with its environment. However, the fundamental vibrations of the triiodide ion itself occur at very low frequencies, typically below the range of standard mid-IR spectrometers. rjpbcs.com The primary I-I stretching vibrations for molecular iodine and polyiodides are found in the far-infrared region. rjpbcs.com For instance, the fundamental vibration for molecular iodine (I₂) is around 190-215 cm⁻¹, which is active in the Raman spectrum. rjpbcs.com
Despite the main triiodide vibrations being in the far-infrared, FT-IR in the mid-infrared range can still provide valuable information. It can be used to study the cation, in this case, potassium, and any solvent molecules or other species present in the crystal lattice. researchgate.net Furthermore, interactions such as hydrogen bonding between the triiodide anion and its surroundings can cause shifts in the vibrational bands of the interacting groups, which can be observed in the mid-IR spectrum. iucr.org For solid samples, potassium bromide (KBr) is often used as a matrix material to create a pellet for analysis, as it is transparent in the mid-infrared region. quora.com
Raman spectroscopy is a powerful and widely used technique for the characterization of polyiodide species, including the triiodide anion. rsc.org It provides information about the vibrational modes of molecules and is particularly sensitive to the symmetric vibrations of non-polar bonds, making it ideal for studying the I-I bonds in polyiodides. rsc.orgoptica.org
For a symmetric, linear triiodide ion (with D∞h symmetry), the Raman spectrum is expected to show a strong fundamental peak corresponding to the symmetric stretching mode (ν₁) at approximately 110-116 cm⁻¹. iucr.orgrsc.orgresearchgate.net However, the symmetry of the triiodide ion can be perturbed by its environment, such as the solvent or the crystal lattice. This can lead to the activation of other Raman-active modes, such as an asymmetric stretching band (ν₃) around 140 cm⁻¹. rsc.org
Raman spectroscopy is also instrumental in identifying higher-order polyiodide species (e.g., I₅⁻). These species exhibit more complex Raman spectra with multiple bands. For example, the pentaiodide ion (I₅⁻) can show bands around 103 cm⁻¹ (inner asymmetric stretch) and in the region of 141-156 cm⁻¹ (outer symmetric and asymmetric stretches). rsc.org Therefore, the presence and positions of peaks in the Raman spectrum can be used to distinguish between different polyiodide anions. rsc.orgresearchgate.net The technique is so effective that it can help identify polyiodides as aggregates of I₂, I⁻, and I₃⁻ building blocks linked by weaker interactions. iucr.org
Surface-Enhanced Raman Spectroscopy (SERS)
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that significantly enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. wikipedia.orgmdpi.com This enhancement, which can be as large as 10¹⁰ to 10¹¹, allows for the detection of even single molecules. wikipedia.org The effect arises from a combination of electromagnetic and chemical enhancement mechanisms. wikipedia.orgaip.org The electromagnetic component is due to the excitation of localized surface plasmons on the metal surface, which creates a greatly amplified local electric field that the molecule experiences. wikipedia.org The chemical mechanism involves charge-transfer between the molecule and the metal surface, which can also lead to a significant enhancement of the Raman signal. wikipedia.org
In the context of the triiodide ion, SERS has been employed to study its vibrational properties. The Raman spectrum of the triiodide ion typically shows characteristic bands corresponding to the symmetric and asymmetric stretching modes of the I-I bonds. For instance, studies have reported intense signals around 126 cm⁻¹ and 160 cm⁻¹ for the triiodide ion. nih.govijsr.net The exact positions of these bands can be influenced by the environment of the ion, such as the solvent and the nature of the cation it is paired with. Dynamic SERS techniques are also being developed to study real-time molecular processes at the single-molecule level. rsc.org
Potentiometric Measurements for Iodide-Triiodide Equilibrium Studies
Potentiometric measurements are a key method for determining the equilibrium constants of chemical reactions in solution. This technique has been instrumental in studying the formation of the triiodide ion from the reaction of molecular iodine (I₂) with an iodide ion (I⁻). unifi.itcdnsciencepub.com
I₂ + I⁻ ⇌ I₃⁻
The equilibrium constant for this reaction (K) can be determined by measuring the potential of an electrode sensitive to the concentration of iodide or triiodide ions in solutions with varying concentrations of the reactants. unifi.itresearchgate.net These measurements have been carried out under various conditions of temperature and ionic strength to understand the thermodynamics of triiodide formation. cdnsciencepub.comresearchgate.net
Research has shown that the formation of triiodide is an exothermic process. oup.com The equilibrium constant is influenced by the solvent, with different values observed in various aprotic solvents like nitromethane, acetonitrile (B52724), and dimethylformamide. cdnsciencepub.com Spectrophotometric methods are often used in conjunction with potentiometry to determine the equilibrium constant, by measuring the absorbance of the triiodide ion, which has characteristic absorption bands in the UV-Vis spectrum. oup.comu-szeged.hu
Table 1: Standard Thermodynamic Functions for Triiodide Formation in Different Solvents
| Solvent | ΔH° (kJ mol⁻¹) | ΔS° (J K⁻¹ mol⁻¹) | ΔG° (kJ mol⁻¹) |
| Water | -15.4 to -17.0 | 36 to -0.6 | - |
| Methanol | -14.3 | 57 | - |
| Ethanol | -21.4 | ~36 | - |
Note: Data compiled from various sources. researchgate.netoup.com The range in values for water reflects different experimental conditions and measurement techniques.
Structural Analysis through Diffraction Methods
Diffraction methods, particularly X-ray diffraction, are indispensable for determining the precise three-dimensional arrangement of atoms in crystalline solids. These techniques have provided detailed structural information about this compound and other polyiodide compounds.
X-ray Diffraction Studies of Crystalline this compound and Related Polyiodides
X-ray diffraction studies on single crystals of this compound (KI₃) and other salts containing the triiodide anion have revealed its fundamental linear geometry. vedantu.comvedantu.com The crystal structure of potassium iodide (KI) itself is cubic. nih.govmaterialsproject.org However, in this compound, the triiodide ions are distinct linear units within the crystal lattice.
The packing arrangement of these ions in the crystal is influenced by the nature of the cation. In salts with large cations, such as tetramethylammonium (B1211777) ([N(CH₃)₄]⁺), the triiodide ion tends to be symmetric. wikipedia.org In contrast, interactions with smaller cations or hydrogen bonding can lead to asymmetry in the triiodide unit. nih.gov The study of various polyiodide salts, including those with organic cations, has shown a rich diversity in their crystal structures, with triiodide ions sometimes forming extended networks or interacting with other iodine species. rsc.orgroyalsocietypublishing.orgtandfonline.com
Analysis of Bond Lengths, Angles, and Geometry in Triiodide Units
The triiodide ion is generally linear, with a bond angle close to 180°. vedantu.comwikidoc.org However, the I-I bond lengths can vary depending on the crystal environment. In a perfectly symmetric triiodide ion, the two I-I bonds are equal in length. These bond lengths are longer than the I-I bond in molecular iodine (I₂), indicating a weaker bond. wikipedia.org
Asymmetry in the triiodide ion, where one I-I bond is shorter than the other, is frequently observed. wikipedia.orgwikidoc.org This asymmetry is often attributed to the influence of the cation and intermolecular interactions within the crystal. For example, in thallium(I) triiodide (TlI₃), the I-I bond lengths are reported as 2.826 Å and 3.063 Å. wikidoc.org The degree of asymmetry can be significant, as seen in a 1,8-diaminiumoctane bis(triiodide) salt, where the I-I distances are 2.7739 Å and 3.1778 Å. mdpi.com
Table 2: Bond Lengths and Angles of the Triiodide Anion in Various Compounds
| Compound | Iₐ-Iₑ (Å) | Iₑ-Iₑ (Å) | Angle (°) | Reference |
| TlI₃ | 2.826 | 3.063 | 177.9 | wikidoc.org |
| RbI₃ | 2.833 | 3.051 | 178.1 | wikidoc.org |
| CsI₃ | 2.842 | 3.038 | 178.0 | wikidoc.org |
| (phenacetin)₂HI₅ | - | - | - | royalsocietypublishing.org |
| 2-Aminopyridin-1-ium triiodide | 2.8966 | 2.9389 | 176.02 | nih.gov |
| (l-ProH···l-Pro)(I₃) | 2.8649 | 2.9757 | 174.864 | researchgate.net |
| 1,8-diaminiumoctane bis(triiodide) | 2.7739 | 3.1778 | ~178 | mdpi.com |
Note: Iₐ and Iₑ represent the apical and equatorial iodine atoms, respectively, in a linear or near-linear arrangement. Data compiled from various crystallographic studies.
Molecular Mechanism and Bonding Theory of the Triiodide Ion
The bonding in the triiodide ion cannot be adequately described by simple Lewis structures that adhere to the octet rule. A more sophisticated model is required to explain its stability and linear geometry.
Three-Center Four-Electron Bonding Model
The most widely accepted model for bonding in the triiodide ion is the three-center four-electron (3c-4e) bond model. wikipedia.orgquora.comwikipedia.org This model, also known as the Pimentel-Rundle model, describes the bonding in many hypervalent molecules. wikipedia.org
This arrangement results in a net bonding interaction that holds the three atoms together. The bond order for each I-I interaction is approximately 0.5, which is consistent with the observation that the I-I bonds in triiodide are longer and weaker than the covalent bond in diatomic iodine. stackexchange.com This model successfully explains the linear geometry of the triiodide ion without invoking d-orbital participation, which is now considered to be insignificant in the bonding of main group hypervalent molecules. stackexchange.comallen.in The 3c-4e bonding concept is not limited to the triiodide ion and is used to describe bonding in other species like xenon difluoride (XeF₂) and the bifluoride ion (HF₂⁻). wikipedia.org
Hyperconjugation Phenomena in the Triiodide System
The bonding within the triiodide anion (I₃⁻), a linear and symmetrical species, is a classic example of a three-center four-electron (3c-4e) bond. aip.orgarxiv.orgwikipedia.orgwikipedia.org This bonding model transcends simple Lewis structures and is best understood through the lens of molecular orbital theory and hyperconjugation. Hyperconjugation, in this context, refers to the delocalization of electrons involving sigma (σ) orbitals, which results in a net stabilization of the molecule. allen.in For the triiodide system, this is specifically a form of negative hyperconjugation, where electron density is donated from a filled p-orbital into an adjacent antibonding σ* orbital. stackexchange.comwikipedia.org
The formation and structure of the triiodide anion can be conceptualized as the interaction between a diatomic iodine molecule (I₂) and an iodide ion (I⁻). byjus.com In this model, the iodide ion acts as an electron donor, and the diiodine molecule acts as the electron acceptor. The interaction specifically involves the donation of electron density from a filled p-orbital (a lone pair) of the iodide anion into the empty σ* (antibonding) orbital of the I-I bond in the diiodine molecule. wikipedia.orgscribd.com This donor-acceptor interaction, formally described as an n → σ* interaction, is the key hyperconjugative phenomenon in the triiodide system.
This delocalization of electrons over the three iodine centers results in the formation of three molecular orbitals:
A bonding molecular orbital (σ)
A non-bonding molecular orbital (n)
An antibonding molecular orbital (σ*)
The four electrons involved (two from the I⁻ lone pair and two from the I-I sigma bond) occupy the lower energy bonding and non-bonding orbitals, while the high-energy antibonding orbital remains unoccupied. iitd.ac.inechemi.com This configuration leads to a total bond order of 1 distributed across the two I-I linkages, meaning each I-I bond has a bond order of approximately 0.5. iitd.ac.inechemi.com The direct consequence of this hyperconjugative interaction and the population of the non-bonding orbital is a lengthening and weakening of the I-I bonds compared to the bond in a free I₂ molecule. wikipedia.orgechemi.com This structural effect is a hallmark of the 3c-4e bonding model.
Computational chemistry provides significant insight into the structural and spectroscopic properties of the triiodide anion, validating the effects of hyperconjugation. Theoretical studies have calculated key spectroscopic constants, although experimental gas-phase data is scarce. The results from these calculations are sensitive to the level of theory and the inclusion of electron correlation effects. aip.org
Table 1: Calculated Ground State Spectroscopic Constants for the Triiodide Anion (I₃⁻) This table presents data from various computational methods, illustrating the theoretical values for bond length and vibrational frequency. The experimental value is from solid-state measurements.
| Method | Equilibrium Bond Length (rₑ) in Å | Harmonic Vibrational Frequency (ωₑ) in cm⁻¹ |
| Experimental (Solid State) | 2.93 | - |
| CASPT2 | 2.888 | 118 |
| IHFSCC(a) | 2.965 | 113 |
| IHFSCC(b) | 2.948 | 114 |
| MRCI(a) | 2.99 | 110 |
| DFT (B3LYP) | 3.01 | 104 |
| Data sourced from theoretical calculations reported in The Journal of Chemical Physics. aip.org |
Theoretical and Computational Chemistry of Potassium Triiodide
Quantum Chemical Investigations of the Triiodide Ion
Quantum chemical methods are fundamental to understanding the electronic structure and behavior of molecules. For the triiodide ion, these methods provide insights that are difficult to obtain through experimental means alone.
Relativistic Quantum Chemistry as a Computational Benchmark System
Due to the presence of heavy iodine atoms, relativistic effects, including spin-orbit coupling, are crucial for an accurate description of the triiodide ion's electronic structure. aip.org This has made the triiodide ion a valuable benchmark system for developing and testing relativistic quantum chemistry methods. wikipedia.orgaip.org Different approaches, such as time-dependent density functional theory (TDDFT), complete active space perturbation theory to the second order (CASPT2), Fock-space coupled cluster, and multireference configuration interaction (MRCI), have been employed to study its ground and excited states. aip.orgresearchgate.net These studies have shown that methods including scalar relativity and spin-orbit coupling in the orbital optimization stage provide important benchmark data. aip.orgresearchgate.net The performance of these methods is often compared to find the most accurate and efficient approach for calculating the potential energy surfaces needed for simulating dissociation dynamics. aip.org
Electronic Structure and Potential Energy Surface Calculations
The electronic structure of the triiodide ion is characterized by a three-center four-electron bond. aip.org In the absence of spin-orbit coupling, the ground state configuration is σu²πu⁴πg⁴πu⁴σg², with the lowest unoccupied molecular orbital (LUMO) being the antibonding σu. aip.org However, spin-orbit coupling significantly modifies this picture. aip.org
Numerous theoretical studies have focused on calculating the potential energy surfaces (PES) of the triiodide ion to understand its complex photodissociation behavior. aip.orgresearchgate.net These calculations are computationally demanding and require high-level methods to accurately describe the ground and multiple excited states. For instance, studies have compared the performance of TDDFT, CASPT2, and MRCI for this purpose. aip.org While TDDFT can be a cost-effective method, its accuracy for the triiodide ion has been questioned, and it may face instability issues away from the equilibrium geometry. aip.orgaip.org CASPT2 offers a good balance of cost and accuracy but can be sensitive to symmetry breaking and intruder state problems. aip.orgaip.org MRCI is highly accurate but computationally expensive, limiting its use to benchmark calculations. aip.orgaip.org The Fock-space coupled cluster method has shown excellent performance near the equilibrium geometry but struggles with convergence at the dissociation limit. aip.org
Theoretical Studies on the Triiodide Radical (I₃•)
The triiodide radical (I₃•) is another species of significant theoretical interest, often studied in conjunction with the triiodide ion. aip.org It is believed to be an intermediate in the photodissociation of the triiodide ion and plays a role in the gas-phase recombination of iodine atoms. aip.orgresearchgate.net Theoretical investigations have been conducted to understand its electronic structure and stability. aip.orgberkeley.edu Early high-level ab initio calculations were scarce, but anion photoelectron spectroscopy has provided valuable experimental data to benchmark theoretical models. berkeley.edu These experimental results, combined with theoretical simulations, suggest that the ground state of the I₃ radical is linear and likely centrosymmetric, with a symmetric stretch frequency of 115 ± 5 cm⁻¹. berkeley.edu The electron affinity of the I₃ radical has been experimentally determined to be 4.226 ± 0.013 eV. berkeley.edu
Density Functional Theory (DFT) and Molecular Mechanics (MM) Simulations
DFT and MM methods are powerful tools for studying larger molecular systems and condensed-phase effects, which are highly relevant for potassium triiodide.
Verification of Van der Waals Aggregation of Triiodide Ions
Density functional theory-based molecular modeling (DFT/MM) has been used to validate the van der Waals (vdW) aggregation of this compound (KI₃) in solution. researchgate.netmdpi.com These simulations show that potassium iodide (KI) and iodine (I₂) undergo exothermic vdW aggregation to form KI₃. researchgate.netmdpi.com Furthermore, these KI₃ units can themselves aggregate through mutual vdW interactions to form larger clusters, such as (KI₃)₂. researchgate.netmdpi.com The formation of these aggregates is crucial for understanding the properties of triiodide solutions, for example, in the context of electrolytes in dye-sensitized solar cells. researchgate.netmdpi.comresearchgate.net
The strength of intermolecular forces plays a significant role in the behavior of iodine-containing solutions. In water, iodine has low solubility due to weak dispersion forces. vaia.com However, the addition of iodide ions leads to the formation of the triiodide ion, which can then participate in stronger ion-dipole interactions with water molecules, enhancing solubility. vaia.com
Analysis of Electronic Energy Gaps (LUMO, LUMO+1) in Triiodide Aggregates
DFT/MM calculations have been instrumental in analyzing the electronic properties of triiodide aggregates. A key finding is that these aggregates exhibit very small energy gaps between the lowest unoccupied molecular orbital (LUMO) and the LUMO+1. researchgate.netmdpi.com For various (KI₃) aggregates, these gaps have been calculated to be as low as 0.17 eV, 0.14 eV, and even 0.05 eV. researchgate.netmdpi.comresearchgate.net This small energy gap is indicative of efficient electron diffusion, a property that is particularly important for applications like dye-sensitized solar cells where the triiodide/iodide redox couple is used as a mediator. researchgate.netmdpi.comresearchgate.netacs.org The semiconducting nature of these aggregates, predicted by the small LUMO to LUMO+1 energy gap, helps to explain the high efficiency of electron transfer in these systems. researchgate.netmdpi.comresearchgate.net
Table of Calculated Electronic Properties of Triiodide Aggregates
| Aggregate | Energy Gap (LUMO+1 - LUMO) (eV) | Reference |
|---|---|---|
| KI₃ Aggregates (general) | 0.17, 0.14, 0.05 | researchgate.netmdpi.comresearchgate.net |
| Aggregate of KI₃, I₂, and KI | 0.19 | mdpi.com |
Prediction of Interacting Molecular Structures and Their Energetics
Computational chemistry provides powerful tools for predicting the structures and energetics of this compound and its interactions with other molecules. The triiodide anion (I₃⁻) itself is known to be highly polarizable, and its geometry can vary significantly depending on its environment. wikipedia.org While in the gas phase or with large, stabilizing cations like tetramethylammonium (B1211777) ([N(CH₃)₄]⁺), the I₃⁻ ion may be symmetrical, its structure often becomes asymmetric in the presence of smaller cations or in polar solvents. wikipedia.org
Density Functional Theory-based Molecular Modeling (DFT/MM) has been effectively used to explore these interactions. mdpi.comresearchgate.net These methods allow for the calculation of key energetic properties that govern molecular aggregation and solubility. mdpi.com Studies have focused on the van der Waals (vdW) aggregation of potassium iodide (KI) and molecular iodine (I₂) in solvents such as acetonitrile (B52724) (AN), which is common in applications like dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net
These computational models predict the exothermic formation of this compound (KI₃) through the vdW aggregation of its precursors. mdpi.com Furthermore, they predict the subsequent aggregation of KI₃ units with each other and with solvent molecules. For example, the formation of dimers like (KI₃)₂ and solvated aggregates such as (KI₃)₂ with acetonitrile have been modeled. mdpi.comresearchgate.net The energetics of these predicted structures, including their heat of formation and the energy gaps between molecular orbitals, are critical for understanding their stability and electronic properties. mdpi.com
Research findings from DFT/MM simulations on the energetics of KI₃ and related aggregates are summarized below. These calculations typically employ methods like the B3LYP exchange-correlation functional with a 6-31G(d) basis set, after initial geometry optimization using a molecular mechanics force field like MMFF. mdpi.com
| Interacting Molecular Structure | Heat of Formation (ΔE, kcal/mol) | Key Energetic Feature | Reference |
|---|---|---|---|
| vdW aggregate of N3 (proton) and (KI₃)₂ | -79.7 | Exothermic formation indicates stability. | mdpi.com |
| vdW aggregate of N3 (proton) and K⁺I₃⁻ | -142 | Highly exothermic, suggesting a very stable aggregate. | mdpi.comresearchgate.net |
| (KI)₂AN | -49.6 | Most stable vdW aggregate among (I₂)₂AN, (KI)₂AN, and (AN)₃, predicting further aggregation. | mdpi.com |
These computational predictions illustrate that the formation of complex aggregates involving this compound is energetically favorable. mdpi.comresearchgate.net The molecular orbital configurations derived from these models serve as "theory-based experimental data" for predicting how these molecules will interact and function, for instance, in facilitating electron transfer in electrochemical systems. mdpi.com
Computational Validation of In Situ Triiodide Formation
Computational methods have been instrumental in validating the formation of the triiodide ion in situ from its precursors in various chemical environments. The reaction between an iodide salt and molecular iodine to form the triiodide ion (I⁻ + I₂ ⇄ I₃⁻) is well-known, and computational studies provide a microscopic view of this process. wikipedia.orgnih.gov
Density Functional Theory-based Molecular Modeling (DFT/MM) has successfully validated that potassium iodide and iodine undergo exothermic van der Waals aggregation in acetonitrile to form this compound. mdpi.comresearchgate.net This in situ formation is confirmed by comparing the computationally determined UV-Vis absorption spectra of the modeled KI₃ aggregates with experimental data. mdpi.com For example, the calculated maximum absorption wavelengths (λmax) for the in situ formed KI₃ were found to be comparable to those observed experimentally, verifying its presence in the solution. mdpi.com The geometry of the triiodide ion within these aggregates, such as an I-I-I angle of 172° in the KI₃ and (AN)₂ aggregate, is also predicted. mdpi.com
Beyond bulk solutions, computational simulations have validated the spontaneous formation of triiodide at interfaces. Ab initio molecular dynamics (AIMD) simulations, which calculate interactions at a quantum mechanical level, have been used to study the vapor-water interface of sodium iodide (NaI) solutions. nih.govacs.org These simulations revealed that the significant changes observed in the surface water structure with increasing NaI concentration could not be explained by the presence of iodide ions alone. nih.gov Instead, the AIMD simulations showed that the results were attributable to the spontaneous formation and adsorption of triiodide ions at the interface, even in the absence of light or oxygen. nih.gov
In a different context, the in situ generation of electrophilic triiodide ions from a mixture of copper(II) perchlorate (B79767) and sodium iodide has been proposed and is supported by mechanistic models based on kinetic and structural evidence. nih.gov These models suggest that the generated triiodide ion is a key intermediate in mediating certain organic cycloaddition reactions. nih.gov
Molecular Modeling Approaches for Triiodide Reactivity and Stability
Molecular modeling provides critical insights into the factors governing the reactivity and stability of the triiodide ion. These computational approaches range from quantum mechanical calculations to reactive molecular dynamics simulations, each offering a different perspective on triiodide's chemical behavior.
The stability of the triiodide ion is intrinsically linked to its structure and environment. wikipedia.org The I-I bonds within the I₃⁻ anion are longer and weaker than the covalent bond in diatomic iodine (I₂). wikipedia.org The presence of halogen bonding within the [I-I-I]⁻ system contributes to its stability. nih.gov Computational methods, specifically DFT, have been used to calculate the energy required to release an iodine molecule from a triiodide anion. nih.gov These calculations help to understand how the stability of the triiodide complex affects its function, for instance, in the controlled release of iodine for antimicrobial applications. nih.gov The calculations show how the strength of halogen bonding can modulate the stability and, consequently, the biological activity of triiodide-containing compounds. nih.gov
Reactive molecular dynamics (MD) simulations have been employed to explore the mechanisms of triiodide's reactivity, particularly the iodide-triiodide exchange reaction (I⁻ + I₃⁻ ⇄ I₃⁻ + I⁻). This reaction is crucial for charge transport in systems like DSSC electrolytes. nih.gov Using a reactive force field (ReaxFF), simulations of 1-butyl-3-methylimidazolium iodide doped with iodine have elucidated the preferred pathways for this exchange. nih.govresearchgate.net These simulations determined the energy barriers for the iodine-swapping process, finding them to be in the range of 0.19 to 0.23 eV, and revealed that the reaction is angle-selective, with a higher probability of occurrence when the attacking iodide ion approaches the triiodide ion at specific angles. nih.govresearchgate.net
Reaction Dynamics and Mechanistic Pathways of Potassium Triiodide
Photochemical Reaction Mechanisms of the Triiodide Ion
The triiodide ion (I₃⁻) serves as a fundamental model system in the field of photochemistry. Its reaction dynamics have been extensively investigated across gas, solution, and solid states, revealing complex mechanistic pathways that are highly dependent on the surrounding environment.
In the gas phase, the photodissociation of the triiodide ion upon exposure to light proceeds through multiple pathways, primarily categorized as two-body and three-body dissociation events. The specific products and their branching ratios are dependent on the excitation energy.
Investigations using techniques such as photofragment time-of-flight mass spectrometry have elucidated these complex dynamics. Upon photoexcitation in the energy range of 3.26–4.27 eV, both two-body and three-body dissociation channels are observed.
Three-Body Dissociation: A significant pathway is the three-body dissociation, which accounts for approximately 30-40% of the events in the investigated energy range. This process is typically a "charge-asymmetric" dissociation, yielding an iodide ion and two neutral iodine atoms: I₃⁻ + hν → I⁻(¹S) + I(²P₃/₂) + I(²P₃/₂)
Two-Body Dissociation: The two-body pathway is the dominant channel, with a yield of about 60%. This pathway can lead to several different product combinations, depending on the electronic state excited. The primary two-body dissociation channels include:
I⁻(¹S) + I₂(X ¹Σg⁺/A ³Π₁u)
I(²P₃/₂) + I₂⁻(X ²Σu⁺)
I*(²P₁/₂) + I₂⁻(X ²Σu⁺)
The branching between these channels is influenced by the presence of conical intersections and avoided crossings in the potential energy surfaces of the triiodide ion.
| Dissociation Pathway | Products | Approximate Yield | Citation |
|---|---|---|---|
| Two-Body | I⁻ + I₂ or I + I₂⁻ | ~60% | |
| Three-Body | I⁻ + 2I | ~30-40% |
In the condensed phase (i.e., in a solvent), the photochemical behavior of the triiodide ion is significantly altered by the presence of surrounding solvent molecules. The solvent creates a "cage" that confines the photofragments, making geminate recombination a much more common event than in the gas phase.
Geminate Recombination: After photodissociation, the nascent fragments (e.g., I₂⁻ and I) are trapped in close proximity by the solvent cage. This confinement increases the probability that they will recombine to reform the original I₃⁻ ion. This process, known as geminate recombination, occurs on ultrafast timescales, often within picoseconds.
Solvent Effects: The type of solvent plays a crucial role in the reaction dynamics. Protic solvents, for example, can asymmetrically solvate the triiodide ion, localizing the negative charge and affecting the dissociation pathway. In solution, two-body dissociation is the predominantly observed pathway. The solvent environment influences the potential energy surfaces and can fundamentally impact the course of the reaction.
In the solid state, the photochemistry of triiodide is influenced by the rigid crystal lattice structure and the wavelength of the incident light. Studies on compounds containing triiodide, such as tetrabutylammonium (B224687) triiodide (TBAT), have revealed distinct, wavelength-dependent reaction mechanisms.
The photoreaction in the solid state can proceed via two different pathways:
Fast Recovery: At certain wavelengths, the triiodide ion undergoes dissociation followed by a rapid recombination, recovering its original state within a few picoseconds.
Intermediate Formation: At other wavelengths, the reaction follows a more complex, two-stage process. This involves the formation of a tetraiodide anion (I₄⁻) intermediate, which then breaks up over a longer timescale.
These distinct pathways highlight how the constrained environment of the solid state and the specific energy input (wavelength) can direct the reaction toward different products and intermediates.
The photochemistry of the triiodide ion is a significant contributor to the environmental biogeochemical cycle of iodine. Iodine compounds are emitted from oceans and other sources into the atmosphere. Once in the atmosphere or in snowpack, photochemical reactions involving iodine species, including triiodide, play a crucial role.
For instance, molecular iodine (I₂) and triiodide have been shown to be photochemically produced in polar snowpack. This process is initiated by the oxidation of iodide (I⁻) by photochemically generated oxidants like the hydroxyl radical (OH·). The subsequent photolysis of these iodine compounds releases iodine atoms, which can lead to the depletion of tropospheric ozone and the formation of new atmospheric particles, impacting air quality and climate. Bacteria are also known to play a role by oxidizing iodide to triiodide. Recent studies also suggest that triiodide can be spontaneously present at the surface of iodide solutions even without sunlight, potentially providing a pathway for iodine emission from seawater.
Role in Redox Chemistry and Equilibrium Studies
Potassium triiodide is a key species in redox chemistry, primarily due to the equilibrium between iodide (I⁻), molecular iodine (I₂), and the triiodide ion (I₃⁻). This equilibrium is fundamental to its role as both an oxidizing and reducing agent in various chemical reactions. The standard redox potential of the I₃⁻/I⁻ couple is approximately +0.54 V. The iodide/triiodide redox couple is notably utilized in dye-sensitized solar cells.
The formation of the triiodide ion is a reversible reaction described by the following equilibrium: I₂ + I⁻ ⇌ I₃⁻
The position of this equilibrium, and thus the stability of the triiodide ion, is highly dependent on the solvent system. The equilibrium constant (K), also known as the formation constant, quantifies this stability.
Solvent Effects on Equilibrium: The value of the formation constant varies significantly with the solvent's properties, such as polarity and its ability to solvate the different ions and molecules involved.
Aprotic Solvents: In dipolar aprotic solvents, the formation constant is generally large, indicating a high stability of the triiodide ion. However, the value of K can vary within this group. More basic solvents can interact strongly with the Lewis acidic I₂, shifting the equilibrium to the left and lowering the formation constant.
Protic Solvents: In protic solvents, strong hydrogen bonding between the solvent and the iodide ion (I⁻) can stabilize the reactants, thus shifting the equilibrium to the left and resulting in a lower formation constant compared to aprotic solvents.
Mixed Media: In aqueous-organic solvent mixtures (e.g., with ethylene (B1197577) glycol) or in the presence of polymers like polyethylene (B3416737) glycol (PEG), the formation constant generally increases. This is attributed to changes in solvation properties and the hydrophobic character of the medium.
| Solvent | Dielectric Constant | Formation Constant (K / M⁻¹) | Citation |
|---|---|---|---|
| Water | 78.5 | ~700 | |
| Ethanol | 24.3 | - | |
| Acetonitrile (B52724) | 37.5 | ~2.5 x 10⁶ | |
| Propylene Carbonate | 64.4 | ~1.6 x 10⁶ | |
| Dimethylformamide (DMF) | 36.7 | ~1.3 x 10⁶ | |
| Dimethylsulfoxide (DMSO) | 46.7 | ~3.3 x 10⁴ |
Thermodynamic Parameters of Triiodide Formation
The formation of the triiodide ion (I₃⁻) from iodide (I⁻) and molecular iodine (I₂) is a reversible equilibrium reaction, fundamentally described as a Lewis acid-base interaction where the iodide ion acts as a Lewis base and iodine as a Lewis acid. wikipedia.org The stability and formation of this complex are governed by key thermodynamic parameters. Research has quantified the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) associated with this process in aqueous solutions.
Studies have established the molal equilibrium constant (K) for triiodide formation at 25°C to be approximately 698. oup.com The reaction is exothermic, with a standard enthalpy of formation (ΔH°) reported as -17.0 kJ·mol⁻¹. oup.com The standard enthalpy of formation (ΔfH°) for the aqueous triiodide ion, [I₃]⁻(aq), at 298.15 K is determined to be -51.30 ± 0.80 kJ/mol. The standard entropy change (ΔS°) for the formation is slightly negative, around -0.6 J·K⁻¹·mol⁻¹, indicating a small decrease in disorder as two species combine to form one. oup.com Theoretical studies using DFT calculations have further explored the Gibbs free energy profile of the reaction, corroborating that the formation of the triiodide ion is a thermodynamically favored process. wikipedia.orgoup.com It has also been noted that the formation of the triiodide ion is more favored in solvents with lower polarity. oup.com
The relationship between the standard Gibbs free energy change (ΔG°) and the equilibrium constant (K) is defined by the equation ΔG° = -RTlnK, where R is the universal gas constant and T is the temperature in Kelvin. Using the established equilibrium constant, ΔG° for the reaction can be calculated, confirming the spontaneity of triiodide formation under standard conditions.
Below is an interactive table summarizing the key thermodynamic parameters for the formation of the aqueous triiodide ion.
| Thermodynamic Parameter | Value | Units | Temperature (°C) |
| Equilibrium Constant (K) | ~698 | 25 | |
| Standard Enthalpy of Formation (ΔH°) | -17.0 ± 0.6 | kJ·mol⁻¹ | 25 |
| Standard Entropy of Formation (ΔS°) | -0.6 ± 0.3 | J·K⁻¹·mol⁻¹ | 25 |
| Standard Heat Capacity of Formation (Cp°) | -21 | J·K⁻¹·mol⁻¹ | 25 |
Catalytic Mechanisms in Organic Synthesis
This compound (KI₃) has emerged as an efficient and environmentally benign catalyst, particularly for reactions conducted in aqueous media. Its utility stems from its unique chemical properties that enable it to facilitate key bond-forming reactions in organic synthesis.
Lewis Acid-Base Catalysis in Carbon-Carbon Bond Formation
This compound serves as an effective catalyst for carbon-carbon bond formation, most notably in Knoevenagel condensation reactions. oup.comoup.com This reaction involves the condensation of carbonyl compounds with active methylene (B1212753) compounds. The catalytic action of this compound in aqueous media is a significant advancement, as it reduces the need for volatile and toxic organic solvents. oup.com
The proposed mechanism involves the in situ generation of hydriodic acid (HI). The triiodide ion acts as a source of iodine, which exhibits Lewis acidic properties and activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack. researchgate.net The active methylene compound, in the presence of the aqueous medium, forms a stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon. The resulting intermediate subsequently abstracts a proton from the hydriodic acid generated in situ, followed by dehydration to yield the final olefinic product. oup.com This catalytic cycle highlights the dual role of the triiodide system in activating the reactants and facilitating the key bond-forming and dehydration steps.
Stereochemical Control in Knoevenagel Condensation and Related Reactions
A significant advantage of using this compound as a catalyst in Knoevenagel condensations is the high degree of stereochemical control it offers. Research has demonstrated that the condensation of carbonyl compounds with active methylene compounds catalyzed by KI₃ in an aqueous medium leads to the stereospecific preparation of E-olefins in high yields. oup.com
This method is noted for being devoid of common side reactions such as self-condensation or bis-addition, which can complicate stereochemical outcomes with other catalysts. oup.com The reaction conditions—specifically, the use of water as a solvent and KI₃ as the catalyst—favor the formation of the thermodynamically more stable E-isomer. The mechanism proceeds through an intermediate that, upon dehydration, preferentially forms the trans-configured product (E-olefin). oup.com This stereospecificity is a crucial feature for the synthesis of fine chemicals and complex molecular architectures where precise control over the geometry of double bonds is essential. oup.com
Advanced Applications and Material Science Research Utilizing Potassium Triiodide
Electrolyte Systems in Energy Conversion Devices
The iodide/triiodide (I⁻/I₃⁻) redox couple is a cornerstone of electrolyte systems in several types of solar cells. Potassium triiodide serves as a stable and efficient source for this critical component, facilitating the charge transfer processes that are fundamental to device operation.
In Dye-Sensitized Solar Cells (DSSCs), the electrolyte's primary role is to regenerate the photo-oxidized dye molecule and transport charge between the photoanode and the counter electrode. The I⁻/I₃⁻ redox couple, often supplied by potassium iodide and iodine (which together form this compound in solution), is the most widely used and effective mediator for this process. scispace.com
The operational mechanism involves the iodide ion (I⁻) donating an electron to the oxidized dye, thereby regenerating it. scispace.comrsc.org This reaction produces the triiodide ion (I₃⁻). The newly formed triiodide ion then diffuses through the electrolyte to the counter electrode, where it is reduced back to iodide ions, completing the circuit. scispace.comrsc.org
The efficiency of this process is heavily dependent on the concentration and mobility (diffusion) of the iodide and triiodide ions in the electrolyte. nih.govpv-magazine-india.com The physical diffusion of both I⁻ and I₃⁻ species can be a limiting factor in DSSC performance. nih.gov Optimized concentrations of the redox couple are crucial, as high concentrations of triiodide can absorb incident light, competing with the dye and reducing the photocurrent. nih.gov Conversely, low concentrations can limit the rate of dye regeneration. The use of this compound allows for precise control over the I⁻/I₃⁻ ratio, enabling the optimization of electron transfer rates and diffusion, which are critical for achieving high power conversion efficiencies. pv-magazine-india.com
| Electrolyte Concentration (M) | Jsc (mA/cm²) | Voc (V) | Efficiency (%) |
|---|---|---|---|
| 0.1 | ~12.5 | ~0.58 | ~4.1 |
| 1.0 | ~13.5 | ~0.60 | ~4.6 |
| 2.0 | ~14.0 | ~0.61 | ~4.8 |
| 3.0 | 14.32 | 0.6072 | 4.97 |
In the rapidly advancing field of Perovskite Solar Cells (PSCs), additives play a crucial role in enhancing performance and stability. This compound, and more commonly its precursor potassium iodide (KI), has been identified as a highly effective additive for passivating defects within the perovskite crystal structure. iaea.orgmq.edu.au These defects, such as vacancies and interstitials, can act as traps for charge carriers, leading to non-radiative recombination and a reduction in device efficiency. researchgate.net
The introduction of this compound or potassium iodide into the perovskite precursor solution leads to a significant improvement in the material's quality. researchgate.netmdpi.com Research has shown that this addition enhances photoluminescence and prolongs the carrier lifetime, both of which are indicators of reduced defect density. iaea.orgmdpi.com Consequently, PSCs fabricated with this additive exhibit higher power conversion efficiencies (PCE). For instance, a study utilizing a this compound complex (KI₃) as an additive in gas-quenched PSCs achieved a steady-state PCE of 21.2%, which was the highest reported for that fabrication method at the time. iaea.org
The performance enhancement in PSCs is attributed to the synergistic effects of both potassium and iodine ions derived from the additive. iaea.orgmdpi.com When KI or KI₃ is introduced, a halide exchange can occur within the perovskite lattice. iaea.orgmq.edu.au The excess iodide ions help to compensate for any iodide loss that may occur during the film annealing process and passivate halide vacancies. mq.edu.au
Simultaneously, the potassium ions (K⁺) play a crucial role. While often not incorporated directly into the perovskite lattice, they tend to reside at the grain boundaries and on the surface of the perovskite film. mq.edu.au This strategic positioning helps to immobilize the movement of other ions within the perovskite, which is a major cause of instability and hysteresis in the devices. researchgate.net This combined action of defect passivation by iodine and ion movement suppression by potassium leads to more stable and efficient solar cells. researchgate.net
A specific type of crystallographic defect that can be detrimental to perovskite performance is the Frenkel defect, which consists of a vacancy-interstitial pair. nih.gov In iodide-based perovskites, an iodide Frenkel defect involves an iodide ion moving from its lattice site to an interstitial position, leaving behind an iodide vacancy. nih.gov These defects create deep-level traps that facilitate non-radiative recombination.
Perovskite Solar Cells (PSCs): Defect Passivation and Efficiency Improvement
Catalysis for Green Chemistry and Organic Transformations
Beyond energy conversion, this compound has proven to be a valuable catalyst in the realm of green chemistry. Its ability to facilitate organic reactions in environmentally friendly solvents like water aligns perfectly with the principles of sustainable chemical synthesis.
A significant challenge in organic synthesis is the reliance on volatile and often toxic organic solvents. This compound has emerged as an effective catalyst for conducting reactions in aqueous media, which is a much more environmentally benign approach.
One prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. Research has demonstrated that this compound can efficiently catalyze the condensation of various aldehydes with active methylene (B1212753) compounds in water. This method offers several advantages over traditional techniques, including high product yields, cleaner reactions, and the elimination of hazardous organic solvents and piperidine-based by-products. The reaction proceeds smoothly at moderate temperatures, and the catalyst is effective in small quantities, making the process both efficient and economical. This catalytic activity in water opens up new avenues for developing sustainable synthetic methodologies for a wide range of organic compounds.
| Entry | Aldehyde | Active Methylene Compound | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Malononitrile | 15 | 98 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 15 | 96 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 15 | 95 |
| 4 | Benzaldehyde | Ethyl cyanoacetate | 30 | 92 |
| 5 | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | 30 | 90 |
Triiodide-Based Functional Materials
Triiodide Resins for Wastewater Treatment and Disinfection
Triiodide-based resins have emerged as a promising technology for the disinfection and treatment of wastewater. These functional materials are typically prepared by impregnating a strong basic anion-exchange resin with triiodide ions (I₃⁻). mdpi.comresearchgate.net The resulting triiodide resin (TR) exhibits potent antimicrobial properties, effectively killing a broad spectrum of pathogenic microorganisms, including Escherichia coli and Salmonella spp. mdpi.comresearchgate.net
The disinfection mechanism of TR involves the release of iodine, a powerful biocide, upon contact with microorganisms. A significant advantage of this system is the controlled release of the disinfectant, which minimizes the amount of free iodine in the treated water. mdpi.com This "demand-disinfectant" characteristic makes it an attractive alternative to direct chlorination or iodination, which can lead to the formation of harmful disinfection byproducts and impart undesirable taste and odor to the water.
Research has focused on optimizing the preparation of these resins to enhance their efficacy and practicality. For instance, a method has been developed to produce TR by reacting potassium iodide with peracetic acid to generate the triiodide ions in situ, which are then loaded onto the resin. mdpi.comresearchgate.net This approach avoids the use of crystalline iodine, which has low water solubility and is difficult to handle. mdpi.comresearchgate.net The disinfection efficiency of these resins has been demonstrated in treating anaerobically digested livestock wastewater, a challenging matrix containing high concentrations of bacteria. mdpi.comresearchgate.net
The following table summarizes the antibacterial effect of a triiodide resin column on contaminated wastewater.
| Treatment | Initial Bacterial Concentration (cells/mL) | Bacterial Concentration After Treatment (cells/mL) |
| Control (untreated) | 6.7 x 10⁴ | 6.7 x 10⁴ |
| TR Column (1st pass) | 6.7 x 10⁴ | Significantly reduced |
| TR Column (2nd pass) | Significantly reduced | Further reduced |
| TR Column (3rd pass) | Further reduced | 0 |
This table illustrates the progressive reduction and eventual elimination of bacteria in wastewater after multiple passes through a triiodide resin column prepared with 100 mM KI. mdpi.comresearchgate.net
Furthermore, these resins have shown high capacity for iodine recovery from industrial wastewater, making them a valuable tool for resource recycling. ijcce.ac.irijcce.ac.ir
Investigation of Polyiodide Conductivity in Solid-State Materials
Solid-state materials containing polyiodide chains exhibit interesting and tunable electrical conductivity. wikipedia.org The conductivity arises from the movement of charge along the linear chains of iodine atoms. This property is highly dependent on the structure and interatomic distances within the polyiodide network. wikipedia.orgrsc.org External factors such as pressure can significantly alter these distances, thereby modifying the material's conductivity. wikipedia.org
The formation of extended polyiodide networks, which can be one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks, is often facilitated by the presence of large counter-cations that stabilize the polyanionic structure. wikipedia.orguvic.ca The nature of the cation plays a crucial role in determining the dimensionality and geometry of the polyiodide assembly. wikipedia.org
Research in this area is driven by potential applications in electronic devices, sensors, and particularly in energy conversion technologies. For example, polyiodide-based solid electrolytes are being investigated for use in dye-sensitized solar cells (DSSCs). rsc.org In these devices, the polyiodide network acts as a hole transport material, facilitating the regeneration of the dye and the transfer of charge to the counter electrode. rsc.org The transition from a liquid electrolyte to a solid-state polyiodide conductor can improve the long-term stability and durability of DSSCs. rsc.org
The electrical conductivity of polyiodide-containing materials can vary significantly depending on the specific composition and structure. The table below provides a conceptual comparison of the conductivity of simple iodides versus their polyiodide counterparts.
| Material Type | General Structure | Relative Electrical Conductivity |
| Simple Iodide Salt (e.g., KI) | Crystalline lattice of cations and I⁻ anions | Low |
| Polyiodide Solid-State Material | Extended chains or networks of Iₙ⁻ anions | Enhanced |
This table provides a qualitative comparison, illustrating the principle that the formation of polyiodide chains enhances electrical conductivity in the solid state. wikipedia.org
Polyiodide Complexation in Host-Guest Systems (e.g., Cyclodextrins)
Polyiodide ions can form stable inclusion complexes with various host molecules, most notably cyclodextrins. acs.orgresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This structure allows them to encapsulate guest molecules, such as iodine and polyiodides, within their cavity. The formation of these host-guest complexes can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. nih.gov
The interaction between cyclodextrins and polyiodides has been studied extensively, revealing the formation of well-defined supramolecular structures. X-ray crystallography has shown that in the presence of iodine and an iodide source, cyclodextrins can encapsulate linear polyiodide chains. acs.org The stoichiometry of these complexes can vary, with different ratios of cyclodextrin (B1172386) to polyiodide units being observed. researchgate.netresearchgate.net For example, α-cyclodextrin has been shown to form complexes with I₅⁻ chains. acs.org
These cyclodextrin-polyiodide complexes have potential applications in various fields. They can be used as stable and water-soluble sources of iodine, for example, in antiseptic formulations. nih.gov The encapsulation of iodine within the cyclodextrin cavity can reduce its volatility and improve its handling characteristics. nih.gov
The stoichiometry of cyclodextrin-polyiodide complexes is a key area of research. The following table indicates the typical host-guest ratios observed for different cyclodextrins.
| Cyclodextrin Type | Typical Polyiodide Guest | Observed Stoichiometric Ratio (Host:Guest) |
| α-Cyclodextrin | I₅⁻ | 2:1 |
| β-Cyclodextrin | I₂ | 1:1 |
This table summarizes common stoichiometric ratios found in cyclodextrin-polyiodide inclusion complexes, as determined by experimental methods. acs.orgresearchgate.net
Applications in Protein Crystallography and Structural Biology
Triiodide Derivatization for Heavy-Atom Phasing (SAD/SIRAS)
This compound is a valuable reagent in macromolecular crystallography for determining the three-dimensional structure of proteins. Specifically, it is used for heavy-atom derivatization, a technique essential for solving the "phase problem" in X-ray crystallography. iucr.orgnih.gov The methods of Single-wavelength Anomalous Dispersion (SAD) and Single Isomorphous Replacement with Anomalous Scattering (SIRAS) rely on the incorporation of heavy atoms, like iodine, into the protein crystal. nih.govnih.gov
The process involves soaking the protein crystals in a solution containing this compound. iucr.org The iodide and polyiodide ions diffuse into the crystal lattice and bind to the protein molecules at specific sites. iucr.org These bound iodine atoms act as strong anomalous scatterers of X-rays, producing a measurable signal that can be used to calculate the initial phases of the diffraction pattern, which is crucial for constructing the electron density map and ultimately determining the protein's structure. nih.govnih.gov
One of the advantages of using triiodide for derivatization is the significant anomalous signal of iodine at commonly used X-ray wavelengths (e.g., Cu Kα radiation from a home source), which can provide sufficient phasing power for structure solution. iucr.orgnih.gov Furthermore, iodine can bind to proteins in various forms, including as iodide ions (I⁻) and as polyiodide ions such as triiodide (I₃⁻) and pentaiodide (I₅⁻). iucr.org This versatility in binding can lead to the derivatization of multiple sites on the protein, which is beneficial for phasing. iucr.org
The following table outlines the key parameters and outcomes of using triiodide derivatization for phasing in protein crystallography.
| Phasing Method | Heavy Atom | Key Principle | Application of this compound |
| SAD (Single-wavelength Anomalous Dispersion) | Iodine | The difference in scattering intensity of the heavy atom at a single X-ray wavelength. nih.gov | Provides the anomalous scattering signal from bound iodine atoms. nih.gov |
| SIRAS (Single Isomorphous Replacement with Anomalous Scattering) | Iodine | Combines the isomorphous differences between native and derivative data with the anomalous signal from the heavy atom. nih.gov | The bound iodine atoms create both isomorphous and anomalous differences. iucr.org |
This table describes the principles of SAD and SIRAS phasing methods and the role of this compound in providing the necessary heavy-atom signal for protein structure determination.
Binding Interactions of Polyiodide Anions with Biomolecules
This compound (KI₃) serves as a source for polyiodide anions, primarily the triiodide ion (I₃⁻), which exhibit significant and diverse binding interactions with a range of biological macromolecules. These interactions are fundamental to the well-known biological applications of iodine, including its antiseptic properties and the classic starch-iodine test. The binding is driven by a combination of forces, including charge-transfer, electrostatic, and hydrophobic interactions, leading to the formation of complexes that can alter the structure and function of the biomolecules involved.
The most extensively studied interaction is that of polyiodides with polysaccharides, particularly the amylose (B160209) component of starch. This interaction is responsible for the characteristic deep blue-black color that forms when iodine solutions, such as Lugol's iodine which contains potassium iodide and iodine, are mixed with starch. wikipedia.orgbionity.com The helical structure of amylose provides a hydrophobic interior channel where a linear chain of polyiodide ions can reside. researchgate.net The intense color is attributed to a charge-transfer complex formed between the polysaccharide and the entrapped polyiodide chain. researchgate.net The exact composition of the polyiodide chain within the helix has been a subject of extensive research, with evidence suggesting it is composed of repeating units, potentially like I₂-I₅⁻-I₂. researchgate.net The formation and stability of these polysaccharide-iodine complexes are influenced by factors such as the structure of the polysaccharide and the concentration of certain salts. sciopen.comscispace.com
Polyiodide anions also interact with proteins, a process that contributes to the antimicrobial effects of iodine. nih.gov The interaction can lead to the denaturation of amino acids and the inhibition of metabolic pathways. nih.gov The mechanism involves the penetration of molecular iodine (I₂) released from polyiodide units into the microbial plasma membrane, where it directly attacks proteins through oxidation and iodination of cellular proteins. nih.gov The binding of polyiodides to proteins is not limited to antimicrobial action. For instance, the interaction of triiodothyronine (T3), an iodinated biomolecule, with its nuclear receptor is characterized by a significant negative heat capacity, which is indicative of hydrophobic bonding. nih.gov This interaction is highly temperature-dependent and results in a conformational change in the receptor. nih.gov
Furthermore, interactions with nucleic acids have been reported, contributing to the denaturation of these essential biomolecules within microbial cells. nih.gov The binding of polyiodides to biomolecules can be influenced by the surrounding environment. For example, the structure of the triiodide anion itself can vary depending on the solvent, being asymmetric in protic solvents like methanol. wikipedia.org The formation of polyiodide chains is also stabilized by anion-anion interactions and can form extended, complex structures. rsc.org
The following table summarizes the types of biomolecules known to interact with polyiodide anions and the nature of these interactions.
| Biomolecule Class | Specific Example(s) | Nature of Interaction | Consequence of Binding |
| Polysaccharides | Amylose (Starch), Xylan | Inclusion Complex, Charge-Transfer | Intense color formation, complex stabilization |
| Proteins | Microbial cell proteins, Thyroid hormone receptors | Oxidation, Iodination, Hydrophobic bonding | Denaturation, enzyme inhibition, conformational change |
| Nucleic Acids | Microbial DNA/RNA | Denaturation | Loss of genetic integrity |
These interactions underscore the chemical versatility of polyiodide anions derived from this compound and their significant impact on the structure and function of essential biomolecules.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways for Tailored Triiodide Materials
Future research is increasingly focused on developing novel and more controlled synthetic methods for potassium triiodide and related polyiodide materials. The traditional synthesis by combining potassium iodide and iodine in solution, while straightforward, offers limited control over the resulting material's structure and properties. smolecule.comwikipedia.org Emerging research is exploring innovative pathways to create tailored triiodide materials with specific functionalities.
One promising direction is the use of ionic liquids as both solvent and template for the synthesis of novel triiodide compounds. For instance, the synthesis of N,N,N-triethyl-3-iodopropan-1-aminium triiodide, a triiodide ionic liquid, has been reported, which can act as both a reagent and a solvent in iodination reactions under mild, solvent-free conditions. x-mol.netresearchgate.net Another area of exploration is mechanochemical synthesis, where grinding solid reactants together can produce triiodide salts, offering a solvent-free and potentially more environmentally friendly route. mdpi.com
The concept of "dimensional caging" or the "template effect," where the size and shape of the counter-cation direct the structure of the resulting polyiodide network, is a significant area of investigation. iucr.orgwikipedia.org By carefully selecting the cation, researchers aim to guide the self-assembly of iodide and iodine into specific one-, two-, or three-dimensional structures. This approach could lead to the creation of materials with unique electronic or optical properties. Research into the use of metal-organic frameworks (MOFs) to template the formation of complex iodine networks is also a burgeoning field. acs.org
Future work will likely involve a combination of these strategies to synthesize a new generation of triiodide-based materials with precisely controlled architectures and properties for targeted applications.
In-Depth Computational Studies on Complex Triiodide Aggregates and Reaction Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding the complex behavior of triiodide and other polyiodides. mdpi.comresearchgate.net Future research will heavily rely on in-depth computational studies to elucidate the structure, stability, and reactivity of complex triiodide aggregates and transient reaction intermediates.
One key area of focus is the study of van der Waals aggregations of triiodide ions. DFT-based molecular modeling has been used to validate that potassium iodide and iodine can form this compound (KI₃), which can then form further aggregates like (KI₃)₂. mdpi.comresearchgate.net These computational studies are crucial for understanding the effective electron transfer in applications like dye-sensitized solar cells. mdpi.comresearchgate.net Future studies will likely explore larger and more complex aggregates, and their interactions with different chemical environments and substrates, such as graphene. rsc.org
Computational methods are also vital for understanding the formation and stability of polyiodide species within confined spaces, such as the pores of metal-organic frameworks. acs.org These studies can predict binding energies and help to understand how the host material influences the formation of different polyiodide chains and networks. acs.org Furthermore, computational analysis can shed light on the nature of bonding in polyiodides, distinguishing between covalent bonds and halogen bonds, which can influence their chemical reactivity and potential applications. nih.gov The investigation of reaction mechanisms where triiodide acts as a catalyst or intermediate will also benefit from more sophisticated computational models to map out energy landscapes and identify transition states.
Development of Advanced Analytical Probes for In Situ Triiodide Detection
The ability to detect and quantify triiodide ions in real-time and in complex matrices is crucial for many of its applications, from industrial processes to environmental monitoring. Future research is geared towards developing more advanced, sensitive, and selective analytical probes for the in situ detection of triiodide.
Current detection methods often rely on spectroscopic techniques like UV-Vis spectroscopy, where the triiodide ion has characteristic absorption bands. researchgate.netmdpi.com However, these methods may not be suitable for all applications, especially for on-site or continuous monitoring. Consequently, there is a drive to develop novel sensor technologies. This includes the development of potentiometric sensors using materials like manganese(III) porphyrins, which have shown sensitivity to iodide ions in a wide concentration range. mdpi.com
Another promising avenue is the use of fluorescent probes. The development of new fluorescent dyes that can selectively interact with iodide or triiodide could lead to highly sensitive detection methods. For example, certain cyanine (B1664457) dyes have been shown to be effective for detecting microbial cells in soil without interference from background fluorescence, a principle that could be adapted for triiodide detection. nih.gov
The creation of simple, portable, and low-cost detection systems is also a key research goal. The development of paper-based testing kits, for instance, using polymer-capped silver nanoparticles as a colorimetric probe for iodide, represents a significant step towards on-site monitoring in food, environmental, and biological samples. acs.org Future work will likely focus on improving the selectivity and sensitivity of these probes and integrating them into robust, user-friendly sensor devices for real-time analysis. A summary of current and emerging analytical techniques is presented in Table 1.
| Analytical Technique | Principle | Application Area | Future Direction |
| UV-Visible Spectroscopy | Measures the absorbance of light by the triiodide ion at specific wavelengths. | Quantitative analysis in solutions, reaction monitoring. researchgate.netmdpi.com | Development of fiber-optic probes for remote in situ monitoring. |
| Potentiometry | Measures the potential difference between a selective electrode and a reference electrode. | Determination of iodide/triiodide concentration in various samples. mdpi.com | Design of more selective and robust ion-selective electrodes with lower detection limits. |
| Fluorescence Spectroscopy | Utilizes fluorescent dyes that change their emission upon binding to iodide/triiodide. | High-sensitivity detection in biological and environmental samples. nih.govaip.org | Synthesis of novel fluorophores with high specificity and quantum yield for triiodide. |
| Nanoparticle-Based Colorimetry | Changes in the surface plasmon resonance of nanoparticles upon interaction with iodide. | Rapid, low-cost detection, and development of paper-based test kits. acs.org | Improving stability and sensitivity of nanoparticle probes for complex matrices. |
| Raman Spectroscopy | Detects the characteristic vibrational modes of the triiodide ion. | Structural characterization and identification of polyiodide species. nih.govfrontiersin.orgnih.gov | Application of Surface-Enhanced Raman Spectroscopy (SERS) for ultra-sensitive detection. |
Table 1: Emerging Analytical Probes for Triiodide Detection
Expanding Catalytic Scope and Stereoselective Applications in Organic Chemistry
This compound and other triiodide-containing reagents have shown promise as catalysts in a variety of organic reactions. smolecule.com Future research in this area will focus on expanding the scope of these catalytic applications and, crucially, developing stereoselective transformations.
Currently, this compound is known to catalyze reactions such as the Friedlaender synthesis of 1,8-naphthyridines in aqueous media and the synthesis of imidazole (B134444) derivatives. orientjchem.orgresearchgate.net It is also used for iodination reactions of aromatic compounds. x-mol.netresearchgate.net The catalytic activity is often attributed to the Lewis acidic nature of the iodine atoms in the triiodide ion. smolecule.com A key area for future exploration is the discovery of new reactions that can be catalyzed by this compound, particularly those that are difficult to achieve with other catalysts.
A significant challenge and opportunity lies in the development of stereoselective reactions using triiodide-based catalysts. While there are reports of enantioselective syntheses involving hypervalent iodine compounds, achieving high levels of stereocontrol with simple triiodide catalysts remains a goal. nih.govacs.org Research may focus on the design of chiral counterions or additives that can associate with the triiodide ion to create a chiral catalytic environment. This could enable the enantioselective synthesis of important classes of organic molecules. For instance, chiral ammonium (B1175870) hypoiodite (B1233010) salts have been used for the enantioselective oxidative cyclization to produce intermediates for tocopherols, where a reversible equilibrium between the active hypoiodite and the stable triiodide was key. nih.gov Exploring similar equilibria and chiral induction strategies with this compound is a promising research direction.
Integration of this compound in Next-Generation Energy Technologies
This compound is emerging as a key material in the development of next-generation energy technologies, particularly in the field of solar cells. smolecule.com Future research will focus on optimizing its integration into these devices to enhance their efficiency, stability, and scalability.
In perovskite solar cells, this compound has been successfully used as an additive to the perovskite precursor solution. researchgate.net It has been shown to have a synergistic effect, with the potassium ions helping to passivate defects and reduce charge recombination, while the triiodide can facilitate halide exchange and improve the quality of the perovskite film. researchgate.net This has led to devices with significantly improved power conversion efficiencies and reduced hysteresis. researchgate.net Future work will likely involve fine-tuning the concentration and delivery of this compound to further enhance device performance and long-term stability under operational conditions.
Elucidation of Polyiodide Formation Mechanisms in Diverse Chemical Environments
While the basic equilibrium between iodide, iodine, and triiodide is well-known, the mechanisms of formation for higher polyiodides and the factors that govern their stability in diverse chemical environments are still not fully understood. wikipedia.orgpsu.edu Future research will aim to provide a more detailed and fundamental understanding of these processes.
The formation of polyiodides is known to be influenced by several factors, including the nature of the cation, the solvent, and the concentration of iodine. iucr.orgpsu.edu The interaction of iodine with unsaturated nitrogen heterocycles, for example, can lead to the formation of charge-transfer complexes that can evolve into polyiodide salts. psu.edu First-principles calculations are being used to investigate how high concentrations of iodine molecules on a substrate like graphene can lead to the spontaneous formation of triiodide and pentaiodide ions. rsc.org
A key area for future investigation is the kinetics of polyiodide formation and the identification of reaction intermediates. iucr.org Understanding the stepwise assembly of these complex anions is crucial for controlling their synthesis. The use of advanced spectroscopic techniques, coupled with computational modeling, will be essential for probing these mechanisms. Elucidating these fundamental processes will not only advance our basic knowledge of iodine chemistry but also enable the rational design of new polyiodide-based materials with tailored properties for a wide range of applications, from catalysis to materials science.
Q & A
Q. How can the concentration of triiodide (I3<sup>−</sup>) be quantified spectrophotometrically in aqueous solutions?
Methodological Answer:
- Triiodide exhibits strong absorbance at 353 nm due to its charge-transfer transition. Prepare a calibration curve using known concentrations of I3<sup>−</sup> (generated via stoichiometric reaction of KI and I2 in water). Measure absorbance and calculate molar absorptivity (ε = 24,600 M<sup>−1</sup> cm<sup>−1</sup>). Ensure solutions are shielded from light and purged with N2 to prevent oxidation .
- For low-concentration detection (e.g., lipid peroxide analysis), use a stopped-flow system to monitor pseudo-first-order kinetics of I3<sup>−</sup> formation. Validate linearity (R<sup>2</sup> ≥ 0.997) and account for interferences like dissolved O2.
Q. What experimental precautions are critical when stabilizing triiodide solutions for kinetic studies?
Methodological Answer:
- Use excess KI (0.1–2.0 M) to suppress I3<sup>−</sup> dissociation into I2 and I<sup>−</sup>. Maintain ionic strength (e.g., 2.0 M NaNO3) to minimize ion-pairing effects .
- Shield solutions from light using foil-wrapped syringes and store in amber glassware to prevent photodegradation. Degas solvents with N2 to eliminate O2-driven side reactions .
Q. How does the stoichiometry of iodine-thiosulfate reactions involving triiodide inform titration accuracy?
Methodological Answer:
- In redox titrations, triiodide (KI3) reacts with Na2S2O3 in a 1:2 molar ratio (I3<sup>−</sup> + 2S2O3<sup>2−</sup> → 3I<sup>−</sup> + S4O6<sup>2−</sup>). Standardize thiosulfate solutions using primary KIO3 to minimize systematic errors .
Advanced Research Questions
Q. What solvent-dependent structural dynamics govern triiodide’s ultrafast photodissociation?
Methodological Answer:
- Time-resolved X-ray solution scattering reveals that I3<sup>−</sup> dissociation pathways vary with solvent polarity. In water, solvent reorganization stabilizes transient I2<sup>•−</sup> radicals, while in aprotic solvents (e.g., acetonitrile), symmetric I3<sup>−</sup> bending modes dominate. Use femtosecond UV-pump/X-ray-probe setups to capture solvent-solute interactions at <100 fs resolution .
Q. How do nuclear magnetic resonance (NMR) studies resolve ambiguities in iodide-triiodide exchange kinetics?
Methodological Answer:
- At [I<sup>−</sup>] > 0.05 M, NMR line broadening reveals exchange via I3<sup>−</sup> ↔ I<sup>−</sup> + I2. Fit data to the exchange-modified Bloch equation to determine rotational correlation times (τc ≈ 10<sup>−12</sup> s). Quadrupole coupling constants from solid-state I3<sup>−</sup> salts validate asymmetric exchange mechanisms (e.g., end-iodine attack forming I2 intermediates) .
Q. What are the key sources of error in quantifying lipid peroxides via triiodide-based assays?
Methodological Answer:
- Competing reactions (e.g., O2-driven I<sup>−</sup> oxidation) can inflate I3<sup>−</sup> signals. Mitigate by adding antioxidants (e.g., Na2S2O3) and validating against iodometric titration .
- Matrix effects from biological samples (e.g., proteins) may quench I3<sup>−</sup> absorbance. Use standard addition or internal standards (e.g., H2O2) to correct recovery rates .
Q. How do charge-transfer (CT) complexes of triiodide with organophosphorus esters challenge classical UV-Vis interpretations?
Methodological Answer:
Q. Can time-resolved spectroscopic methods improve sensitivity in triiodide-mediated oxidative stress assays?
Methodological Answer:
- Synchrotron-based X-ray absorption near-edge structure (XANES) can track I3<sup>−</sup> speciation during LDL oxidation. Couple with stopped-flow UV-Vis to correlate peroxide yields with transient I3<sup>−</sup> intermediates. Detection limits ≤1 µM are achievable with µL sample volumes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
